Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester

Nucleophilic substitution Leaving group reactivity Synthetic intermediate

Methyl 4-(bromomethyl)-3-methylbenzoate (CAS 104447-92-9, molecular formula C₁₀H₁₁BrO₂, MW 243.10 g/mol) is a benzylic bromide ester featuring a bromomethyl group para to the methyl ester and a methyl group meta to the ester. It belongs to the class of functionalized benzyl halides that serve as electrophilic building blocks in medicinal chemistry.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
CAS No. 104447-92-9
Cat. No. B13924027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester
CAS104447-92-9
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)CBr
InChIInChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3
InChIKeyTYMBXXFYOJPBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 4-(Bromomethyl)-3-methylbenzoate (CAS 104447-92-9) Is a Critical Benzylic Bromide Intermediate for Pharmaceutical Synthesis


Methyl 4-(bromomethyl)-3-methylbenzoate (CAS 104447-92-9, molecular formula C₁₀H₁₁BrO₂, MW 243.10 g/mol) is a benzylic bromide ester featuring a bromomethyl group para to the methyl ester and a methyl group meta to the ester [1]. It belongs to the class of functionalized benzyl halides that serve as electrophilic building blocks in medicinal chemistry. The compound is specifically documented as an intermediate in the synthesis of highly selective EP1 receptor antagonists [2], distinguishing it from generic bromomethyl benzoates that lack the same documented route to clinically relevant scaffolds.

Electrophilic building block for nucleophilic alkylation of amines and phenols
Documented use in EP1 receptor antagonist synthesis (Naganawa et al., 2006)
Benzylic bromide enables mild SN2 conditions (0–25 °C) without metal catalysis
Retains 3-methyl substitution critical for downstream SAR

Why Generic Benzylic Bromides Cannot Replace Methyl 4-(Bromomethyl)-3-methylbenzoate in EP1 Antagonist and Related Syntheses


Benzylic bromide intermediates are frequently treated as interchangeable electrophilic monomers; however, the 3-methyl substitution on the aromatic ring of methyl 4-(bromomethyl)-3-methylbenzoate directly influences the steric and electronic environment of the reactive benzylic carbon. In the published synthesis of EP1 receptor antagonists, this specific regioisomer is used to construct the 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acid scaffold [1]. A non-methylated analog (methyl 4-(bromomethyl)benzoate, CAS 2417-72-3) would generate a different steric profile that alters the conformation of the final antagonist, while a regioisomer such as methyl 3-(bromomethyl)-4-methylbenzoate would place the linker arm at an incorrect position for receptor binding [2]. Further, the benzylic bromide (Csp³–Br) in this compound is inherently more reactive toward nucleophilic displacement than the aryl bromide (Csp²–Br) present in methyl 4-bromo-3-methylbenzoate (CAS 148547-19-7), making direct substitution of the latter infeasible in alkylation steps .

Non-methylated analog (CAS 2417-72-3) alters steric profile and may reduce EP1 affinity per SAR.
Regioisomer (CAS 1174005-58-3) shifts linker arm trajectory ~2.4 Å, disrupting pharmacophore geometry.
Aryl bromide (CAS 148547-19-7) requires Pd-catalyzed coupling at 80–110 °C, not direct alkylation.
Chloride analog (CAS 24078-27-1) slows alkylation 30–100×, risking ester hydrolysis under extended base.

Quantitative Differentiation Guide for Methyl 4-(Bromomethyl)-3-methylbenzoate vs. Closest Analogs


Reaction Rate Advantage of Benzylic Bromide over Aryl Bromide in Nucleophilic Displacement

The benzylic bromide (Csp³–Br) in methyl 4-(bromomethyl)-3-methylbenzoate is approximately 10³- to 10⁴-fold more reactive toward SN2 displacement than the aryl bromide (Csp²–Br) in methyl 4-bromo-3-methylbenzoate (CAS 148547-19-7) under identical conditions. This is a well-established class-level inference based on the fundamental difference in bond dissociation energies (BDE: Csp³–Br ≈ 70 kcal/mol vs. Csp²–Br ≈ 84 kcal/mol) and the accessibility of the σ* orbital in benzylic vs. aryl systems . Consequently, the bromomethyl compound can be directly alkylated with amines or alkoxides at 0–25 °C, whereas the aryl bromide requires palladium-catalyzed coupling at elevated temperatures (80–110 °C) .

Reactivity advantage
Class-level
10³–10⁴× faster SN2 vs. aryl bromide
Enables mild, Pd-free alkylation
Class-level BDE comparison; verify in specific system
Nucleophilic substitution Leaving group reactivity Synthetic intermediate

Documented Utility in EP1 Receptor Antagonist Synthesis vs. Non-Methylated Analog

In the published synthesis of sulfonamide-based EP1 receptor antagonists (Bioorganic & Medicinal Chemistry, 2006), methyl 4-(bromomethyl)-3-methylbenzoate (as intermediate 21a) is used to construct the benzoic acid linker arm that directly affects receptor affinity [1]. The 3-methyl group is retained in the final antagonist scaffold, and SAR studies in the same paper demonstrate that replacing the 3-methyl with hydrogen (i.e., using a non-methylated analog) reduces EP1 binding affinity. Specifically, the 3-methylbenzoic acid analog (compound 5) showed measurable binding in competitive assays, while other substituted analogs (e.g., 3,5-dimethyl, compound 6) showed altered potency, confirming that the substitution pattern is critical [2]. The final antagonists derived from this intermediate exhibited Ki values in the low nanomolar range (e.g., compound 13 and 15–17) [1].

EP1 antagonist SAR
Cross-study
3-methyl retained in nanomolar Ki antagonists
Preserves documented pharmacophore
SAR from Naganawa et al. 2006; binding assays
EP1 receptor antagonist Prostanoid receptor Structure-activity relationship

Regioisomeric Precision: 4-(Bromomethyl)-3-methyl vs. 3-(Bromomethyl)-4-methyl Substitution

Methyl 4-(bromomethyl)-3-methylbenzoate (CAS 104447-92-9) and its regioisomer methyl 3-(bromomethyl)-4-methylbenzoate (CAS 1174005-58-3) differ in the relative positions of the bromomethyl and methyl substituents. In the target compound, the bromomethyl is para to the ester and the methyl is meta; in the regioisomer, these positions are swapped. This difference alters the trajectory of the linker arm in the final molecule by approximately 2.4 Å (based on standard benzene ring geometry, 1.4 Å bond length × positional shift). In the EP1 antagonist pharmacophore, the para-bromomethyl placement is required for correct alignment of the benzoic acid moiety with the receptor binding pocket [1]. The regioisomer would place the carboxylate recognition element at a suboptimal distance and angle, predicted to reduce binding affinity by at least 10-fold based on similar positional isomer effects observed in prostanoid receptor SAR [2].

Regioisomeric precision
Class-level
~2.4 Å linker shift vs. 3-(bromomethyl)-4-methyl isomer
Wrong regioisomer disrupts receptor fit
Geometric model; ≥10-fold affinity loss predicted
Regiochemistry Isomeric purity Receptor-ligand fit

Halogen Leaving Group Superiority: Benzylic Bromide vs. Benzylic Chloride in Alkylation Efficiency

The benzylic bromide in methyl 4-(bromomethyl)-3-methylbenzoate is a superior leaving group compared to the chloride in methyl 4-(chloromethyl)-3-methylbenzoate (CAS 24078-27-1). The pKa of the conjugate acid of bromide (HBr, pKa ≈ -9) vs. chloride (HCl, pKa ≈ -7) indicates that bromide is the better leaving group by approximately two orders of magnitude in terms of leaving group ability [1]. In practical terms, SN2 displacements on benzylic bromides typically proceed with rate constants 30- to 100-fold higher than the corresponding chlorides under identical conditions [2]. This translates to shorter reaction times (e.g., 2–4 h for bromide vs. 12–24 h for chloride in typical amine alkylations) and lower temperatures, reducing thermal degradation of sensitive downstream intermediates .

Bromide vs. chloride
Class-level
30–100× faster alkylation vs. chloride
Shortens reaction time, reduces side reactions
Leaving-group ability; class-level kinetics
Leaving group ability Alkylation kinetics Halide comparison

Optimal Application Scenarios for Methyl 4-(Bromomethyl)-3-methylbenzoate Based on Evidence-Backed Differentiation


Synthesis of EP1 Receptor Antagonist Lead Compounds via Phenol Alkylation

This compound is the preferred building block for constructing the 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acid scaffold described by Naganawa et al. (2006) [1]. The bromomethyl group enables direct O-alkylation of substituted phenols under mild conditions (K₂CO₃, DMF, 25 °C), while the 3-methyl group is retained in the final antagonist and contributes to the optimal P450 inhibition profile observed for compounds 13 and 15–17, which showed no significant CYP inhibition at 3 μM [2].

Parallel Library Synthesis Requiring High-Efficiency Benzylic Alkylation

For medicinal chemistry programs generating diverse libraries of benzyl-linked compounds, the benzylic bromide offers a 30- to 100-fold rate advantage over the corresponding chloride [1]. This enables overnight reaction completion at ambient temperature rather than extended heating, which is critical when the nucleophile or downstream products are thermally labile. The compound's XLogP of 2.7 [2] also provides a predictable partitioning for extractive workup.

Synthesis of Metabolically Stabilized Drug Candidates Requiring a 3-Methylbenzyl Substructure

When the target pharmacophore requires a 3-methylbenzyl linker arm, this compound is the direct precursor, avoiding the need for a separate methylation step. The non-methylated analog (CAS 2417-72-3) would require later-stage C–H functionalization, which is poorly regioselective and adds at least 2 synthetic steps. The 3-methyl group also potentially blocks a site of CYP-mediated oxidation, consistent with the improved metabolic stability noted for methyl-substituted benzylic systems compared to unsubstituted analogs [1].

Process Chemistry: Cost-Efficient Multi-Kilogram Alkylations

The high reactivity of the benzylic bromide enables alkylation at ambient temperatures without palladium catalysis, in contrast to the aryl bromide analog which requires Pd-catalyzed cross-coupling [1]. Eliminating palladium from the step reduces raw material cost (Pd catalyst and ligand costs can exceed $5,000 per mole of product at scale) and removes the need for metal scavenging steps during purification, which is advantageous for active pharmaceutical ingredient (API) intermediate manufacturing under ICH Q3D guidelines for elemental impurities [2].

Application
Selection Property
Validation Focus
EP1 antagonist lead synthesis via phenol alkylation
Regiospecific benzylic bromide for scaffold construction
Published EP1 SAR (Naganawa 2006) and binding fidelity
Parallel library synthesis of benzyl-linked analogs
Bromide leaving-group reactivity over chloride
Ambient reaction completion; thermal lability of substrates
Drug candidates requiring 3-methylbenzyl substructure
Pre-installed 3-methyl group on aromatic core
Avoids late-stage C–H functionalization; steric profile match
Scalable process chemistry for multi-kg alkylations
Pd-free, ambient-temperature alkylation pathway
Metal impurity profiling; simplified purification workflows
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